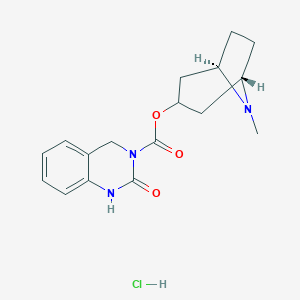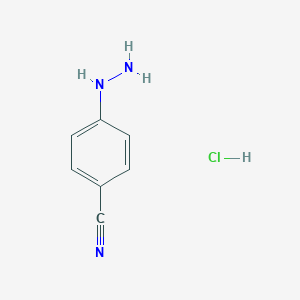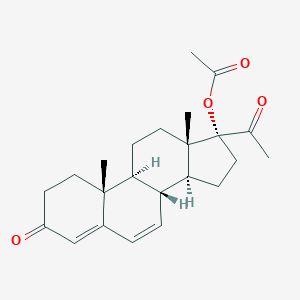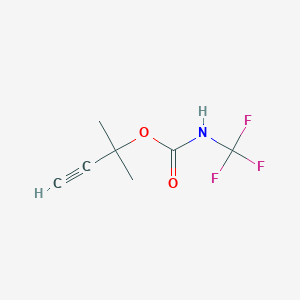![molecular formula C10H13NO3 B143523 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 133007-77-9](/img/structure/B143523.png)
2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as norbornene-2-carboxylic acid, is a bicyclic compound that has gained attention in the scientific community due to its unique chemical properties. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not well understood. However, it is believed that the compound may function as a Michael acceptor, reacting with nucleophiles such as amines and thiols.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid. However, studies have shown that the compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antimicrobial activity against certain bacterial strains.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid in lab experiments include its unique chemical properties, which make it a useful building block in the synthesis of various compounds. However, the compound has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research involving 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid. One potential area of research is the synthesis of new compounds and materials using this compound as a building block. Another area of research is the investigation of the compound's mechanism of action and its potential applications in drug discovery. Additionally, studies could be conducted to explore the compound's potential as an antimicrobial agent and its effects on enzyme activity.
Synthesis Methods
The synthesis of 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been achieved using several methods. One of the most commonly used methods is the Diels-Alder reaction between cyclopentadiene and maleic anhydride followed by hydrolysis of the resulting adduct. Another method involves the reaction between norbornene and maleic anhydride followed by hydrolysis. These methods result in the formation of a white crystalline solid that can be purified using recrystallization.
Scientific Research Applications
2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been studied for its potential applications in scientific research. The compound has been used as a building block in the synthesis of various compounds, including cyclic peptides and peptidomimetics. It has also been used in the synthesis of polymers and materials with unique properties.
properties
CAS RN |
133007-77-9 |
|---|---|
Product Name |
2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(12)11-10(9(13)14)5-7-2-3-8(10)4-7/h2-3,7-8H,4-5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
CISYFNQLQVDBLT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CC2CC1C=C2)C(=O)O |
Canonical SMILES |
CC(=O)NC1(CC2CC1C=C2)C(=O)O |
synonyms |
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, endo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
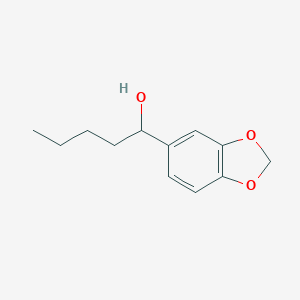
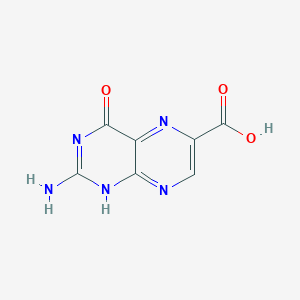
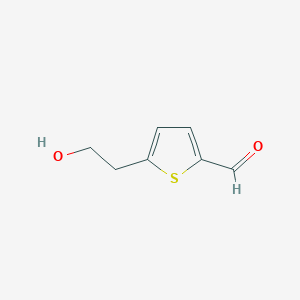
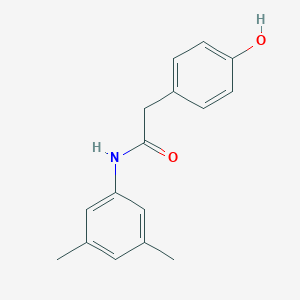

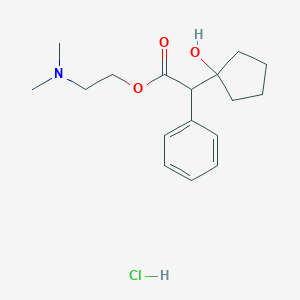
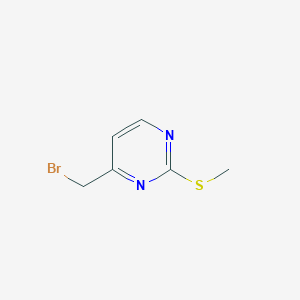
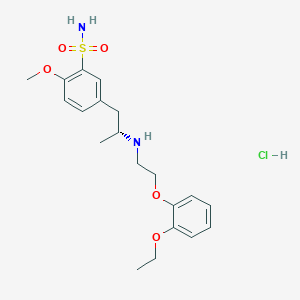
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
